molecular formula C13H11NO4 B1453809 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1282027-09-1

1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1453809
CAS No.: 1282027-09-1
M. Wt: 245.23 g/mol
InChI Key: YCZVPKFKGYJRQL-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a derivative of dihydropyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Properties

The compound features a dihydropyridine core with a methoxyphenyl substituent and a carboxylic acid functional group. This structural configuration is pivotal for its biological activity.

Biological Activity Overview

Research indicates that derivatives of dihydropyridine, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell growth in human glioblastoma (U251), prostatic adenocarcinoma (PC-3), and colorectal adenocarcinoma (HCT-15) cell lines .
  • Antimicrobial Properties : The compound has shown promising results in antimicrobial assays against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .

Cytotoxicity Studies

A recent study assessed the cytotoxicity of various derivatives of dihydropyridine, including our compound of interest. The results demonstrated that:

CompoundIC50 (μM)Cell LineActivity Level
This compound9.24 ± 0.9HCT-15 (Colorectal)Moderate
Reference Drug (Cisplatin)21.4 ± 0.9HCT-15High
Reference Drug (Gefitinib)10.4 ± 1.8HCT-15Moderate

This table highlights that the compound exhibits an IC50 value comparable to established anticancer agents, suggesting potential as an effective treatment option .

Antimicrobial Evaluation

In antimicrobial studies, the compound was tested against various pathogens, revealing significant inhibitory effects:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that the compound possesses substantial antimicrobial activity, particularly against Gram-negative bacteria .

The exact mechanism by which this compound exerts its effects is still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells through the activation of apoptotic pathways and inhibition of cell proliferation . Additionally, its antimicrobial action may involve interference with bacterial metabolic processes.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This could position it as a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel diseases (IBD) .
  • Anticancer Potential : Recent investigations into related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For example, hybrid compounds that include dihydropyridine structures have shown dual inhibition of key cancer-related proteins such as EGFR and BRAF V600E, indicating a potential pathway for developing anticancer drugs .

Pharmacological Insights

  • Gastrointestinal Disorders : The compound has been explored for its effects on gastrointestinal motility disorders, including conditions like ulcerative colitis and Crohn's disease. Its ability to modulate gut motility may provide therapeutic benefits for patients suffering from these conditions .
  • Neuroprotective Effects : Some studies suggest that dihydropyridine derivatives can exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis .

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and evaluated their biological activities. The results indicated that specific substitutions on the dihydropyridine ring significantly enhanced antimicrobial and anticancer activities .
  • In Silico Studies : Computational docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that modifications to the methoxy group can lead to improved interactions with target proteins involved in cancer progression .

Properties

IUPAC Name

1-(2-methoxyphenyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-11-5-3-2-4-10(11)14-8-9(13(16)17)6-7-12(14)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZVPKFKGYJRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.